![molecular formula C28H24N2O3 B12604939 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) CAS No. 918788-88-2](/img/structure/B12604939.png)
3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine): is a complex organic compound with the molecular formula C28H24N2O3. It belongs to the class of benzoxazines, which are known for their unique ring structures and versatile applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of bisphenol A with formaldehyde and aniline under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the benzoxazine rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) is used as a monomer in the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability, mechanical strength, and resistance to chemical degradation .
Biology and Medicine: It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and composites. Its unique properties make it suitable for use in aerospace, automotive, and electronics industries .
Mechanism of Action
The mechanism of action of 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) involves its ability to form stable ring structures that can interact with various molecular targets. The benzoxazine rings can undergo ring-opening polymerization, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical and thermal properties to the materials .
Comparison with Similar Compounds
- 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
- 3,3’-[Ethane-1,2-diyl]bis(3,4-dihydro-2H-1,3-benzoxazine)
- 3,3’-[Propane-1,3-diyl]bis(3,4-dihydro-2H-1,3-benzoxazine)
Comparison: Compared to other similar compounds, 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) exhibits superior thermal stability and mechanical strength. Its unique structure allows for the formation of highly cross-linked polymer networks, making it more suitable for high-performance applications .
Properties
CAS No. |
918788-88-2 |
|---|---|
Molecular Formula |
C28H24N2O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[4-[4-(2,4-dihydro-1,3-benzoxazin-3-yl)phenoxy]phenyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2 |
InChI Key |
QGYKUYUCDSXCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



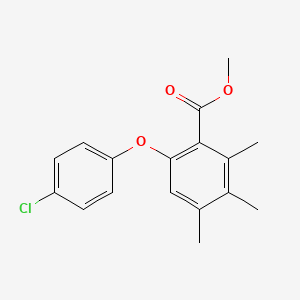
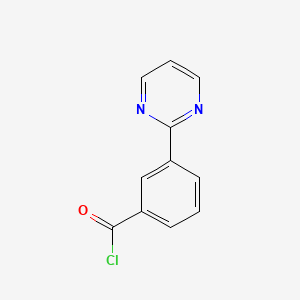
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)
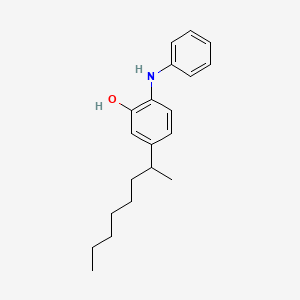
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
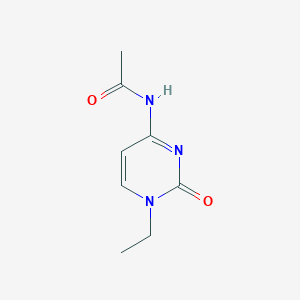
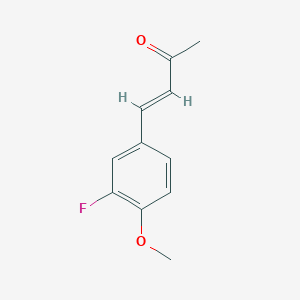
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)

![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)

